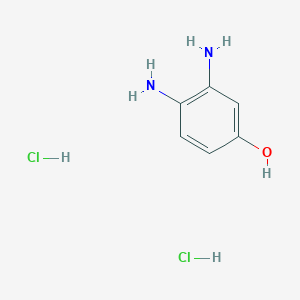

3,4-Diaminophenol dihydrochloride

説明

3,4-Diaminophenol dihydrochloride (CAS: Not explicitly provided in evidence) is a dihydrochloride salt of 3,4-diaminophenol. Unlike its structural isomer 2,4-diaminophenol dihydrochloride (CAS: 137-09-7), which is extensively documented in toxicological and industrial studies, the 3,4-isomer is sparsely referenced in the provided evidence.

特性

IUPAC Name |

3,4-diaminophenol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-5-2-1-4(9)3-6(5)8;;/h1-3,9H,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSXWYMNOBCEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89691-81-6 | |

| Record name | 3,4-diaminophenol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Diaminophenol dihydrochloride can be synthesized through the hydrogenation of 2,4-dinitrophenol. This process involves the use of a membrane catalyst made of an alloy consisting of 90% to 95% platinum and 5% to 10% palladium . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete reduction of the nitro groups to amino groups.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and catalyst concentration .

化学反応の分析

Types of Reactions: 3,4-Diaminophenol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It acts as a reducing agent, facilitating the conversion of metal ions to their elemental forms.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is typically used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Elemental metals.

Substitution: Alkylated or acylated derivatives of 3,4-diaminophenol.

科学的研究の応用

3,4-Diaminophenol dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reducing agent.

Biology: Employed in biochemical assays as a buffer to ensure pH stability.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the dye manufacturing industry and as a color accelerator in photographic developers.

作用機序

The mechanism of action of 3,4-diaminophenol dihydrochloride involves its function as a chelating agent. It can bind to metal ions, facilitating their reduction to elemental forms. Additionally, it acts as a buffer in biochemical assays, ensuring pH stability. The compound can also immobilize enzymes, proteins, and other biomolecules, enabling their study and manipulation .

類似化合物との比較

Comparison with Structurally Similar Compounds

2,4-Diaminophenol Dihydrochloride (CAS: 137-09-7)

Key Differences:

Structural Isomerism: 2,4-isomer: Amino groups at positions 2 and 4 on the phenol ring. 3,4-isomer: Amino groups at positions 3 and 3. This positional difference significantly alters chemical reactivity and biological interactions.

Toxicity and Carcinogenicity: 2,4-Diaminophenol dihydrochloride induces severe renal toxicity in rats and mice, with dose-dependent renal tubule necrosis observed at ≥25 mg/kg in rats and ≥50 mg/kg in mice . Chronic exposure led to renal adenomas in male mice . 3,4-Diaminophenol dihydrochloride: No toxicity or carcinogenicity data available.

Applications: 2,4-isomer: Used in dye manufacturing, photographic developers, and as a pharmaceutical intermediate . 3,4-isomer: Limited to niche organic synthesis (e.g., 3,4-diaminothiophene dihydrochloride derivatives) .

Synthesis: 2,4-isomer: Produced via reduction of 2,4-dinitrophenol with tin hydrochloride or hydrogenation using palladium catalysts (yield: ~92%) .

3,4-Diaminothiophene Dihydrochloride (CAS: 90069-81-1)

- Structural Analogy: Replaces the phenol ring with a thiophene ring.

- Toxicity: No data provided.

- Applications : Used in organic synthesis for heterocyclic compounds .

4-Amino-3-nitrophenol (CAS: 610-81-1)

- Functional Group Variance : Contains a nitro group instead of a second amine.

Data Tables

Table 1: Comparative Properties of Diaminophenol Derivatives

生物活性

3,4-Diaminophenol dihydrochloride, a derivative of diamino phenols, is primarily utilized in the dye manufacturing industry and as a color accelerator in photographic developers. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and toxicological studies. This article provides an in-depth analysis of the compound's biological activity, including its antimicrobial properties, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H8N2O·2HCl

- Molecular Weight : 174.06 g/mol

- CAS Number : 137-09-7

The compound is characterized by two amino groups attached to a phenolic ring, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound and its derivatives. A notable study synthesized several compounds based on this structure and evaluated their antimicrobial efficacy against various pathogens.

Table 1: Antimicrobial Activity of Synthesized Compounds

| Compound Name | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| 2-(4-Tert-butylphenyl)-5-(4-fluorophenylsulfonamido)benzoxazole | 64 | Enterococcus faecalis |

| 2-(4-Tert-butylphenyl)-5-(4-chlorophenylsulfonamido)benzoxazole | >512 | Staphylococcus aureus |

| 2,4-Diaminophenol dihydrochloride | 128 | Escherichia coli |

| 2,4-Diaminophenol dihydrochloride | 256 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values indicate that while some derivatives exhibit promising antimicrobial activity, the parent compound shows moderate effectiveness against specific bacterial strains .

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety and potential carcinogenicity of this compound. The National Toxicology Program (NTP) performed chronic toxicity studies using F344/N rats and B6C3F1 mice.

Table 2: Toxicity Findings from NTP Studies

| Study Type | Dose (mg/kg) | Observations |

|---|---|---|

| Acute Toxicity | 75 | Minimal lethal dose identified in rats |

| Chronic Toxicity | 100 | Histopathological changes observed in liver |

| Carcinogenicity | Varied | No significant increase in tumor incidence |

The studies revealed that doses above 75 mg/kg led to adverse effects, including liver damage and potential carcinogenicity concerns .

Case Studies

- Hair Dye Formulation : A study evaluated the dermal sensitization potential of hair dyes containing this compound. Patch tests indicated a moderate incidence of allergic reactions among users, emphasizing the need for caution in formulations .

- Dermatitis Incidence : Research on contact dermatitis due to hair coloring agents highlighted that patients exposed to formulations containing this compound exhibited higher rates of allergic responses compared to controls .

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2,4-Diaminophenol Dihydrochloride in laboratory settings?

Methodological Answer:

To prepare a standardized solution of 2,4-Diaminophenol Dihydrochloride:

Dissolve 1 g of the compound with 20 g of sodium bisulfite in 100 mL of water.

Filter the solution to remove undissolved particulates or impurities under inert conditions to prevent oxidation.

Store the solution in amber glassware at 4°C to minimize photodegradation and thermal instability .

Basic: How can researchers determine the physicochemical properties (e.g., solubility, stability) of 2,4-Diaminophenol Dihydrochloride?

Methodological Answer:

Key properties and validation methods:

- Solubility: Test in water (27.5 g/100 mL at 15°C) and polar solvents via gravimetric analysis .

- Melting Point: Use differential scanning calorimetry (DSC) to confirm the decomposition temperature (~222°C) .

- Stability: Conduct accelerated degradation studies under UV light and elevated temperatures to assess photolytic and thermal sensitivity. Store in airtight, light-resistant containers at -20°C for long-term stability .

Advanced: How should researchers design in vivo toxicology studies for 2,4-Diaminophenol Dihydrochloride?

Methodological Answer:

For carcinogenicity and toxicity assessments:

Dosing: Administer the compound via oral gavage in corn oil to F344/N rats and B6C3F1 mice at concentrations up to 97% purity. Adjust doses based on body weight (e.g., 50 mg/kg) .

Control Groups: Include vehicle controls (corn oil alone) to isolate compound-specific effects.

Endpoint Analysis: Monitor histopathological changes in target organs (e.g., liver, kidneys) and compare tumor incidence rates between treated and control groups over 24 months .

Advanced: How can researchers address stability challenges during experimental use of 2,4-Diaminophenol Dihydrochloride?

Methodological Answer:

Mitigate degradation by:

Light Sensitivity: Use amber glassware or aluminum foil-wrapped containers during preparation and storage .

Thermal Instability: Avoid temperatures >25°C; refrigerate solutions during prolonged experiments.

Oxidation Prevention: Add reducing agents (e.g., 0.1% sodium bisulfite) to aqueous solutions and maintain nitrogen atmospheres during synthesis .

Advanced: How to resolve contradictory data in carcinogenicity studies of 2,4-Diaminophenol Dihydrochloride across rodent models?

Methodological Answer:

Address discrepancies through:

Species-Specific Analysis: Compare metabolic pathways in rats and mice using pharmacokinetic profiling (e.g., LC-MS for metabolite identification).

Dose-Response Reevaluation: Test intermediate doses to identify non-linear effects and threshold limits.

Confounding Factors: Control for diet, genetic variability, and environmental stressors (e.g., housing conditions) that may influence tumorigenesis .

Advanced: What analytical methods validate the purity and concentration of 2,4-Diaminophenol Dihydrochloride in experimental formulations?

Methodological Answer:

Chromatography: Use HPLC with UV detection (λ = 254 nm) and a C18 column to separate and quantify the compound against certified reference standards .

Spectrophotometry: Measure absorbance at 280 nm for rapid concentration estimates, calibrated against a standard curve.

Quality Control: Validate batch purity (>98%) via titration with sodium nitrite in acidic media, as per pharmacopeial guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。